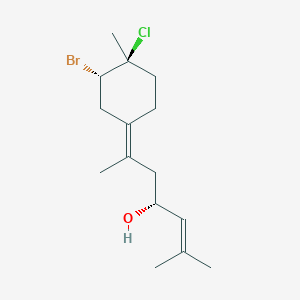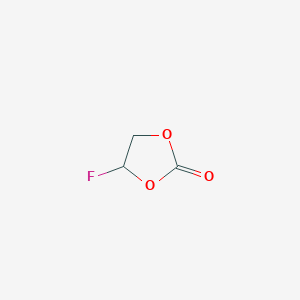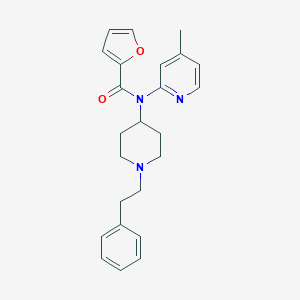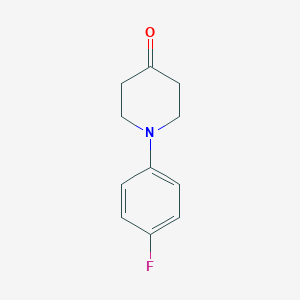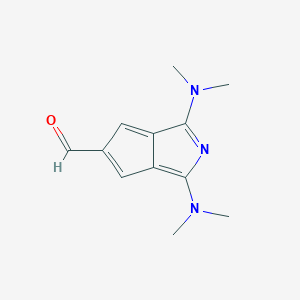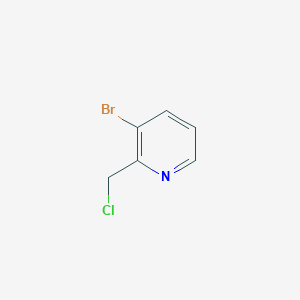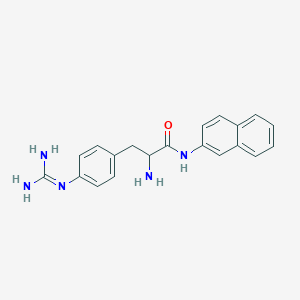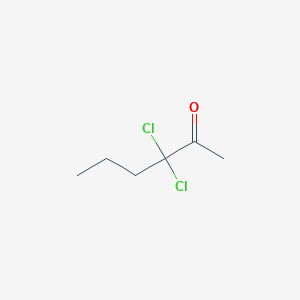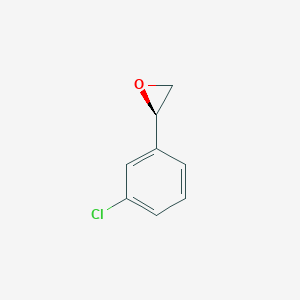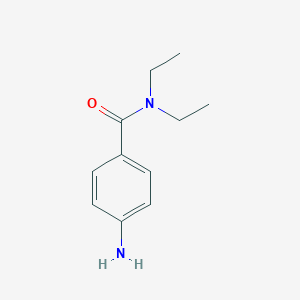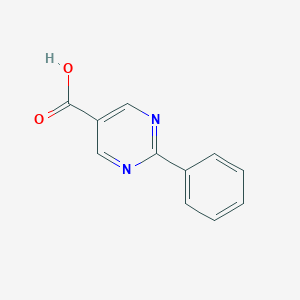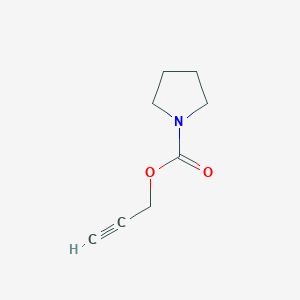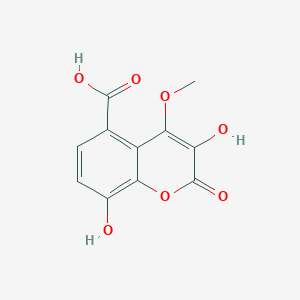
3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid, also known as quercetin-5,7,3′,4′-tetramethyl ether, is a flavonoid compound that is found in various plants, including onions, apples, and tea. It has been studied extensively for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. In
作用机制
The mechanism of action of 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether is not fully understood, but it is believed to involve multiple pathways. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase, and xanthine oxidase, which are involved in inflammation and oxidative stress. Additionally, 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether has been shown to activate several signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
生化和生理效应
Quercetin-5,7,3′,4′-tetramethyl ether has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which help to protect against oxidative stress. Additionally, 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in inflammation. Furthermore, 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether has been shown to inhibit the growth and proliferation of cancer cells, and induce apoptosis in cancer cells.
实验室实验的优点和局限性
One advantage of using 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether in lab experiments is its low toxicity and high bioavailability, which make it a safe and effective compound to use in animal and cell culture studies. Additionally, 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether has been shown to have a wide range of therapeutic effects, which make it a versatile compound to use in various research applications. However, one limitation of using 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether is its limited solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for research on 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Quercetin-5,7,3′,4′-tetramethyl ether has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential as a therapeutic agent. Additionally, 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether has been shown to have anti-inflammatory effects, and further research is needed to determine its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether has been shown to have anticancer effects, and further research is needed to determine its potential use in cancer prevention and treatment.
Conclusion
In conclusion, 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether is a flavonoid compound that has been extensively studied for its potential therapeutic properties. It has been shown to have antioxidant, anti-inflammatory, and anticancer effects, and has a wide range of potential applications in various research fields. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
合成方法
Quercetin-5,7,3′,4′-tetramethyl ether can be synthesized by several methods. One of the most common methods is the reaction of quercetin with trimethylsilyl chloride in the presence of a base, such as pyridine or triethylamine, to form the corresponding trimethylsilyl ether. The trimethylsilyl ether can then be deprotected with tetra-n-butylammonium fluoride to yield 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether.
科学研究应用
Quercetin-5,7,3′,4′-tetramethyl ether has been extensively studied for its potential therapeutic properties. It has been shown to have antioxidant and anti-inflammatory effects, which may help to protect against oxidative stress and inflammation-related diseases, such as cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, 3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid,7,3′,4′-tetramethyl ether has been shown to have anticancer effects in vitro and in vivo, including inhibiting tumor cell proliferation, inducing apoptosis, and suppressing angiogenesis.
属性
CAS 编号 |
125124-66-5 |
|---|---|
产品名称 |
3,8-Dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid |
分子式 |
C11H8O7 |
分子量 |
252.18 g/mol |
IUPAC 名称 |
3,8-dihydroxy-4-methoxy-2-oxochromene-5-carboxylic acid |
InChI |
InChI=1S/C11H8O7/c1-17-9-6-4(10(14)15)2-3-5(12)8(6)18-11(16)7(9)13/h2-3,12-13H,1H3,(H,14,15) |
InChI 键 |
ZWHGKGZEJKYFFJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=O)OC2=C(C=CC(=C21)C(=O)O)O)O |
规范 SMILES |
COC1=C(C(=O)OC2=C(C=CC(=C21)C(=O)O)O)O |
其他 CAS 编号 |
125124-66-5 |
同义词 |
3,8-DHMCC 3,8-dihydroxy-4-methoxy-2-oxo-2-H-1-benzopyran-5-carboxylic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



